3-Hydroxy-5-methoxyflavone chemical structure and properties
The following technical guide details the chemical architecture, synthesis, and functional properties of 3-Hydroxy-5-methoxyflavone , designed for researchers in medicinal chemistry and photophysics. High-Fidelity Fluore...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthesis, and functional properties of 3-Hydroxy-5-methoxyflavone , designed for researchers in medicinal chemistry and photophysics.
3-Hydroxy-5-methoxyflavone (CAS: 6665-81-2) is a specific derivative of the flavonol class, distinguished by the methylation of the 5-hydroxyl group on the A-ring. Unlike its parent compound, quercetin, or the model 3-hydroxyflavone (3-HF), the 5-methoxy substitution sterically and electronically modulates the chromophore.
This modification serves two critical functions in research:
Photophysical Probe: It acts as a specialized model for Excited-State Intramolecular Proton Transfer (ESIPT) . The 5-methoxy group eliminates the competing intramolecular hydrogen bond (5-OH···O=C) often seen in natural flavonols, isolating the 3-OH···O=C interaction for cleaner dual-emission fluorescence studies.
Pharmacological Stability: Methylation at the 5-position ("capping") improves metabolic stability by blocking Phase II conjugation (glucuronidation/sulfation) at this highly reactive site, enhancing lipophilicity and membrane permeability.
Chemical Constitution & Properties[1][2][3][4][5][6][7][8]
Identity & Physicochemical Profile
Property
Data
IUPAC Name
3-Hydroxy-5-methoxy-2-phenylchromen-4-one
CAS Number
6665-81-2
Molecular Formula
C₁₆H₁₂O₄
Molecular Weight
268.27 g/mol
Appearance
Light yellow to orange crystalline powder
Melting Point
232–236 °C
Solubility
Soluble in DMSO, DMF, Chloroform; Insoluble in Water
pKa (Calculated)
~9.2 (3-OH group)
Structural Significance (Expert Insight)
In typical flavonols (e.g., Galangin), a 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen. This "5-OH lock" withdraws electron density from the carbonyl, affecting the acidity of the 3-OH group.
The 5-OMe Effect: By methylating this position, the 4-carbonyl is "freed" from the 5-position interaction. This increases the electron density available at the carbonyl oxygen, strengthening the 3-OH···O=C hydrogen bond. This modification significantly alters the ESIPT reaction rate and the spectral separation between the Normal (N) and Tautomer (T) emission bands.
The most robust route to 3-hydroxy-5-methoxyflavone is the oxidative cyclization of a chalcone precursor. The standard AFO reaction can yield aurone byproducts; therefore, a modified protocol using Sodium Carbonate/Hydrogen Peroxide is recommended to maximize flavonol yield.
Reaction Scheme
The synthesis proceeds via the 2'-hydroxy-6'-methoxychalcone intermediate.
Figure 1: Step-wise synthesis pathway via the Algar-Flynn-Oyamada oxidation.
Chalcone Dissolution: Dissolve 1.0 mmol of 2'-hydroxy-6'-methoxychalcone in 20 mL of Methanol/Acetone (1:1 v/v) in a round-bottom flask. Ensure complete dissolution.
Base Addition: Add 5.0 mmol of
dissolved in 5 mL of water. The solution will turn dark red/orange due to phenolate formation.
Oxidation: Cool the mixture to 0°C in an ice bath. Dropwise add 2.0 mL of 30%
.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
Workup: Acidify the mixture with 2N HCl to pH ~3. A yellow precipitate will form.
Purification: Filter the solid. Recrystallize from Ethanol or perform column chromatography (Silica gel, CH2Cl2:MeOH gradient) to obtain pure 3-hydroxy-5-methoxyflavone.
Validation Criteria:
Yield: Expected 65–75%.
Absence of Aurone: Check 1H NMR for absence of vinylic proton signal characteristic of aurones (~6.7 ppm, singlet).
Spectroscopic Characterization (NMR)
The following chemical shifts are diagnostic for the 5-methoxy substitution pattern.
Nucleus
Shift (ppm)
Multiplicity
Assignment
1H
12.0 - 12.5
Singlet (Broad)
3-OH (Exchangeable, strongly H-bonded to C=O)
1H
8.10 - 8.20
Multiplet
2', 6'-H (B-ring, ortho to attachment)
1H
7.50 - 7.60
Multiplet
3', 4', 5'-H (B-ring, meta/para)
1H
7.60
Triplet (t, J=8.4 Hz)
7-H (A-ring, meta to OMe)
1H
7.10
Doublet (d, J=8.4 Hz)
8-H (A-ring)
1H
6.85
Doublet (d, J=8.2 Hz)
6-H (A-ring, ortho to OMe)
1H
3.96
Singlet
5-OCH₃ (Diagnostic Peak)
13C
173.5
Singlet
C-4 (Carbonyl)
13C
146.0
Singlet
C-2
13C
138.5
Singlet
C-3
13C
56.4
Singlet
5-OCH₃
Note: Shifts may vary slightly (±0.2 ppm) depending on solvent (DMSO-d6 vs. CDCl3).
Mechanism of Action: ESIPT Dynamics
The defining feature of 3-hydroxy-5-methoxyflavone is its dual fluorescence, governed by Excited-State Intramolecular Proton Transfer.
The 4-Level Cycle
Upon UV excitation (~340-360 nm), the molecule undergoes a barrier-less proton transfer from the 3-hydroxyl to the 4-carbonyl oxygen.
Normal (N) State: The ground state enol form.
Excitation: Absorption leads to the excited enol (N*).
Proton Transfer: Rapid tautomerization (
fs) to the excited phototautomer (T*).
Emission:
N Emission:* Blue/Violet (~400 nm) – from the enol (if H-bonding is disrupted by solvent).
T Emission:* Green (~530 nm) – from the keto tautomer (dominant in non-polar solvents).
Figure 2: The ESIPT photocycle. The 5-methoxy group stabilizes the N state relative to 5-OH variants, modulating the N/T ratio.*
Biological Applications
Beyond photophysics, the 3-hydroxy-5-methoxyflavone scaffold exhibits specific biological utility:
Antioxidant Activity: The 3-OH group is a potent radical scavenger. The 5-OMe group increases lipophilicity, allowing the molecule to penetrate lipid bilayers and protect against membrane lipid peroxidation more effectively than hydrophilic flavonols.
ABC Transporter Modulation: Methoxylated flavones are known inhibitors of P-glycoprotein (P-gp) and BCRP (Breast Cancer Resistance Protein). The 5-methoxy group is critical for binding affinity to the nucleotide-binding domain of these transporters, potentially reversing multidrug resistance (MDR) in cancer cells.
Fluorescent Labeling: Due to its sensitivity to the local environment (solvatochromism), it is used as a ratiometric probe to sense hydration levels in protein hydrophobic pockets or lipid membranes.
References
Synthesis & AFO Reaction: Synthesis of 5-substituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction. Semantic Scholar.
ESIPT Mechanism: Excited state intramolecular proton transfer (ESIPT) in 3-hydroxyflavone.[1] NIH/PubMed.
Chemical Data: 3-Hydroxy-5-methoxyflavone Compound Summary. PubChem.
NMR Characterization: NMR spectroscopy and antioxidant activity of flavanones and flavones. SILAE/PharmacologyOnLine.
Biological Activity: Glycosylation of 3-Hydroxyflavone and 3-Methoxyflavone. NIH/PubMed.
This guide details the synthesis, isolation, and structural validation of 3-hydroxy-5-methoxyflavone.[1] Unlike typical 5-hydroxyflavonoids (e.g., Galangin), the 5-methoxy derivative lacks the intramolecular hydrogen bond between the C5-oxygen and C4-carbonyl.[1] This alteration significantly changes its solubility profile, reactivity during synthesis (specifically the Algar-Flynn-Oyamada oxidation), and spectral characteristics. The protocol below prioritizes the Modified Algar-Flynn-Oyamada (AFO) reaction to minimize the formation of aurone byproducts, a common failure mode in 5-substituted systems.
Part 1: Retrosynthetic Analysis & Strategy
The construction of the 3-hydroxy-5-methoxyflavone scaffold relies on the oxidative cyclization of a chalcone precursor.[1] While the Baker-Venkataraman rearrangement is a viable alternative, the AFO reaction offers a more direct, two-step route from commercially available acetophenones.
Challenge: Electron-donating groups (like -OMe) at the 6'-position of the chalcone (which becomes the 5-position of the flavone) destabilize the transition state, often favoring the rearrangement to 2-benzylidene-3(2H)-benzofuranones (aurones).[1]
Solution: Use of controlled temperature and weaker bases (e.g.,
instead of ) or careful monitoring of hydroxide equivalents to favor the flavonol pathway [1].
Diagram 1: Synthetic Pathway Logic
Caption: Reaction flow prioritizing the flavonol pathway via controlled oxidation conditions.
Part 2: Chemical Synthesis Protocols
Step 1: Synthesis of 2'-Hydroxy-6'-methoxychalcone
The precursor must be synthesized via base-catalyzed aldol condensation.[1]
Dissolve 10 mmol of 2-hydroxy-6-methoxyacetophenone in 20 mL of ethanol.
Add 11 mmol of benzaldehyde.
Cool the mixture to 0°C in an ice bath.
Dropwise add 10 mL of 50% KOH solution while stirring vigorously. The solution will turn deep yellow/orange, indicating chalcone formation.
Self-Validation: Allow the reaction to stir at room temperature for 24-48 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The chalcone typically has a lower
than the aldehyde but higher than the acetophenone.
Pour the reaction mixture into ice-cold dilute HCl (1M) to precipitate the product.
Filter the yellow solid, wash with cold water, and recrystallize from ethanol to obtain pure 2'-hydroxy-6'-methoxychalcone.[1]
80:20 Hexane:EtOAc (5 CV): Typically elutes aurone byproducts.[1]
60:40 Hexane:EtOAc: Elutes the target 3-Hydroxy-5-methoxyflavone .[1]
Crystallization: Combine fractions containing the single spot (TLC check). Evaporate solvent.[1] Recrystallize from Methanol/Chloroform to yield pale yellow needles.[1]
Diagram 2: Purification Logic & Decision Tree
Caption: Purification strategy separating the target flavonol from non-polar precursors and aurone side-products.
Part 4: Structural Elucidation & Validation[1]
To confirm the structure and rule out the 5-hydroxy isomer (which may form if demethylation occurred) or the aurone, use the following data.
5-OH Flavones: Show a large bathochromic shift (+40-60 nm) due to complexation between the 4-keto and 5-OH.[1]
5-OMe Flavones (Target):No significant shift (or minor shift due to 3-OH complexation only).[1] This confirms the 5-position is blocked (methylated).[1]
Avoid harsh acidic workup.[1] Use dilute HCl for neutralization.[1]
References
Zhang, G., & Wang, C. (2017).[6] Synthesis of 5-substituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction.[1][6] Tetrahedron, 73(33), 4822-4829.[6] [6]
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Standard reference for UV Shift reagents).
Teledyne ISCO. (2012).[1][4] Purification Strategies for Flavones and Related Compounds. Chromatography Application Note AN85.
PubChem.[1] (n.d.). 3-Hydroxy-5-methoxyflavone (CID 688675).[1] National Library of Medicine.[1]
The Biosynthesis of 3-Hydroxy-5-methoxyflavone in Plants: A Technical Guide for Researchers
Abstract This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-Hydroxy-5-methoxyflavone, a methoxylated flavonol with significant biological activities. Methoxyflavones are noted for thei...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-Hydroxy-5-methoxyflavone, a methoxylated flavonol with significant biological activities. Methoxyflavones are noted for their enhanced metabolic stability and bioavailability, making them compelling candidates for drug development.[1][2] This document delineates the putative enzymatic steps leading to the formation of this compound, grounded in the established principles of flavonoid biosynthesis. Furthermore, it offers detailed, field-proven protocols for the experimental investigation of this pathway, including metabolite profiling, enzyme characterization, and gene expression analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the production of this promising class of plant secondary metabolites.
Introduction: The Significance of Methoxylated Flavonoids
Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, characterized by a C6-C3-C6 carbon skeleton.[3] They play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[1] In recent years, flavonoids have garnered significant attention for their potential human health benefits, exhibiting antioxidant, anti-inflammatory, and anti-cancer properties.[1]
Within this vast family, methoxylated flavonoids represent a particularly interesting subgroup. The addition of a methyl group, a process catalyzed by O-methyltransferases (OMTs), can significantly alter the physicochemical properties of the parent flavonoid.[4] This modification often leads to increased lipophilicity, which can enhance membrane transport and bioavailability.[4] Consequently, understanding the biosynthesis of specific methoxylated flavonoids like 3-Hydroxy-5-methoxyflavone is of paramount importance for their potential exploitation in pharmaceutical and nutraceutical applications.
The Core Flavonoid Biosynthetic Pathway: A Foundation
The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway. The initial steps leading to the formation of flavonols, the direct precursors to 3-Hydroxy-5-methoxyflavone, are well-established.
The key enzymes and their sequential actions are:
Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, naringenin.
Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.[5]
Flavonol Synthase (FLS): Finally, FLS, another dioxygenase, introduces a double bond between carbons 2 and 3 of the C-ring of dihydrokaempferol to produce the flavonol, kaempferol (3,5,7,4'-tetrahydroxyflavone).
Putative Biosynthetic Pathway of 3-Hydroxy-5-methoxyflavone
The formation of 3-Hydroxy-5-methoxyflavone from the central flavonoid pathway intermediate, kaempferol, necessitates a specific methylation event. The proposed pathway involves the following key transformation:
5-O-Methylation: The hydroxyl group at the 5-position of the A-ring of a suitable flavonol precursor is methylated. This reaction is catalyzed by a specific O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[6]
While the 5-hydroxyl group is generally less reactive due to hydrogen bonding with the 4-carbonyl group, the existence of 5-O-methylated flavonoids in nature confirms that enzymes capable of this specific methylation exist.[7] The direct precursor to 3-Hydroxy-5-methoxyflavone is likely a 3-hydroxyflavone with a hydroxyl group at the 5-position. Based on the general flavonoid pathway, kaempferol is a strong candidate for this precursor.
Below is a visual representation of the proposed biosynthetic pathway:
Proposed biosynthetic pathway of 3-Hydroxy-5-methoxyflavone.
Regulation of Flavonoid Biosynthesis
The biosynthesis of flavonoids is tightly regulated at the transcriptional level.[8] The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily belonging to the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[8] These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their transcription in response to developmental and environmental cues.[8] Investigating the expression profiles of these regulatory genes in conjunction with the structural genes can provide a comprehensive understanding of how the production of 3-Hydroxy-5-methoxyflavone is controlled in a specific plant species.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and to characterize the involved enzymes and genes, a multi-faceted experimental approach is required. The following protocols provide a robust framework for such investigations.
Flavonoid Extraction and Profiling by UHPLC-MS/MS
This protocol details the extraction and quantitative analysis of flavonoids from plant tissue, enabling the identification and quantification of 3-Hydroxy-5-methoxyflavone and its potential precursors.
Methodology:
Sample Preparation:
Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.[9]
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[9]
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.[9]
Extraction:
Add 1 mL of extraction solvent (80% methanol with 0.1% formic acid) to the tube.[9]
Vortex thoroughly to ensure complete mixing.
Sonicate the sample in an ultrasonic water bath for 30 minutes.[9]
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
Carefully transfer the supernatant to a new tube.[9]
Repeat the extraction step with the remaining pellet and combine the supernatants.[9]
Filter the pooled supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[9]
UHPLC-MS/MS Analysis:
Analyze the extracts using a UHPLC system coupled to a tandem mass spectrometer.[10]
Employ a C18 reversed-phase column for separation.
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target compounds.[11]
Table 1: Example UHPLC-MS/MS parameters for flavonoid analysis.
In Vitro Characterization of a Putative 5-O-Methyltransferase
This protocol describes the expression and functional characterization of a candidate OMT gene to confirm its ability to methylate the 5-hydroxyl group of a flavonol substrate.
Methodology:
Gene Cloning and Protein Expression:
Isolate the full-length coding sequence of the candidate OMT gene from plant cDNA.
Clone the gene into an appropriate expression vector (e.g., pET vector for E. coli expression).
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[12]
Stop the reaction by adding an equal volume of methanol.[12]
Centrifuge to pellet the precipitated protein.
Analyze the supernatant by UHPLC-MS/MS to identify and quantify the methylated product.
Data Analysis:
The formation of a product with the expected mass-to-charge ratio of 3-Hydroxy-5-methoxyflavone, which is absent in control reactions without the enzyme or SAM, confirms the enzymatic activity.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of the transcript levels of the putative 5-OMT gene and other key flavonoid biosynthesis genes in different plant tissues or under various experimental conditions.
Methodology:
RNA Extraction and cDNA Synthesis:
Extract total RNA from plant tissues using a commercial kit or a standard Trizol-based method.
Treat the RNA with DNase I to remove any contaminating genomic DNA.
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
qRT-PCR:
Design and validate gene-specific primers for the target genes (e.g., 5-OMT, CHS, F3H, FLS) and a suitable reference gene (e.g., Actin, Ubiquitin).[8]
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.[13]
The reaction mixture should contain:
SYBR Green Master Mix
Forward and reverse primers (200-500 nM each)
cDNA template
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
Data Analysis:
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[8]
Conclusion
The biosynthesis of 3-Hydroxy-5-methoxyflavone represents a specialized branch of the well-conserved flavonoid pathway in plants. Elucidating the precise enzymatic steps and regulatory networks governing its production is crucial for harnessing the potential of this and other methoxylated flavonoids. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to investigate this pathway, from identifying the key genes and enzymes to quantifying the accumulation of the final product. Such research will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the targeted engineering of high-value phytochemicals for pharmaceutical and other applications.
References
Arpiwi, N., & Ralebitso-Senior, T. K. (2021).
The Flavonoid Biosynthesis Network in Plants. (2021). PMC.
Biotransformation of 5,7-Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2021).
Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2020). PMC.
Biosynthetic pathway of 3-OH-5-Me-Tyr. (n.d.).
Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methyl
Expression Characterization of Flavonoid Biosynthetic Pathway Genes and Transcription Factors in Peanut Under W
Microbial transformations of 5-methoxyflavone (3). (n.d.).
Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. (2024). MDPI.
Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). (n.d.). MDPI.
In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. (2023). Frontiers.
Biotransformation of 5,7-Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2021). PubMed.
Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic p
FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2018). Protocols.io.
Biotransformation of 5,7-Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2021).
Rapid in vitro prototyping of O-methyltransferases for pathway applications in Escherichia coli. (2021). PubMed.
Plant Flavonoid O-Methyltransferases: Substrate Specificity and Application. (2025).
Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. (n.d.). NIH.
HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. (n.d.). PharmacologyOnLine.
Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress. (2021). MDPI.
Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press.
Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press.
(PDF) Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (2025).
Gene expression analysis of flavonoid biosynthetic pathway genes by... (n.d.).
Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. (2022). MDPI.
A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). (n.d.). Frontiers.
Rapid in vitro prototyping of O-methyltransferases for pathway applications in Escherichia coli. (2021). the University of Groningen research portal.
An In-depth Technical Guide to the Pharmacology and Toxicology of 3-Hydroxy-5-methoxyflavone
Foreword: Navigating the Therapeutic Potential and Safety Profile of a Promising Flavonoid To the researchers, scientists, and drug development professionals at the forefront of novel therapeutic discovery, this document...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Therapeutic Potential and Safety Profile of a Promising Flavonoid
To the researchers, scientists, and drug development professionals at the forefront of novel therapeutic discovery, this document serves as a comprehensive technical guide on the pharmacology and toxicology of 3-Hydroxy-5-methoxyflavone. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative grounded in scientific integrity. This guide is structured to provide a deep understanding of this specific flavonoid, moving from its fundamental chemical properties to its biological interactions and safety considerations. In the ever-evolving landscape of natural product chemistry and drug development, a thorough and nuanced understanding of individual compounds is paramount. This whitepaper aims to provide that clarity for 3-Hydroxy-5-methoxyflavone, a molecule of significant interest.
Foundational Chemistry and Physicochemical Properties
3-Hydroxy-5-methoxyflavone, a member of the flavonol subclass of flavonoids, is characterized by a C6-C3-C6 backbone structure. The systematic IUPAC name for this compound is 3-hydroxy-5-methoxy-2-phenylchromen-4-one[1]. Its chemical structure is distinguished by a hydroxyl group at the 3-position of the C ring and a methoxy group at the 5-position of the A ring.
Poorly soluble in water; Soluble in DMSO, ethanol, and other organic solvents
Inferred from related flavonoids
The strategic placement of the hydroxyl and methoxy groups significantly influences the molecule's polarity, membrane permeability, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profiles.
Synthesis and Characterization: A Methodological Overview
The synthesis of 3-hydroxyflavones is often achieved through the Algar-Flynn-Oyamada (AFO) reaction. This involves the oxidative cyclization of a chalcone precursor. For 3-Hydroxy-5-methoxyflavone, a suitable chalcone derived from a 2'-hydroxyacetophenone with a 5'-methoxy substituent would be the starting material.
Experimental Protocol: Algar-Flynn-Oyamada Synthesis of 3-Hydroxy-5-methoxyflavone
Chalcone Synthesis: React 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde in an alkaline ethanolic solution to form the corresponding chalcone.
Oxidative Cyclization: Treat the synthesized chalcone with hydrogen peroxide in an alkaline medium (e.g., aqueous sodium hydroxide in ethanol).
Acidification: Neutralize the reaction mixture with an acid (e.g., dilute HCl) to precipitate the crude 3-Hydroxy-5-methoxyflavone.
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain the pure crystalline compound.
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as:
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy groups.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): To assess purity.
Illustrative Workflow for Synthesis and Purification
A simplified workflow for the synthesis and purification of 3-Hydroxy-5-methoxyflavone.
Pharmacological Activities and Mechanistic Insights
While research specifically on 3-Hydroxy-5-methoxyflavone is emerging, the broader classes of 3-hydroxyflavones and methoxyflavones have been extensively studied, providing a strong basis for its expected pharmacological profile. Flavonols, or 3-hydroxyflavones, are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects[2].
Antioxidant and Pro-oxidant Activities
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The 3-hydroxyl group is a key structural feature for the free radical scavenging activity of flavonols. However, in the presence of metal ions like copper, 3-hydroxyflavones can also exhibit pro-oxidant activity. This dual role is significant, as the pro-oxidant effects can be harnessed for anticancer therapies, where inducing oxidative stress in cancer cells is a desirable outcome.
Anti-inflammatory Effects
Inflammation is a key pathological component of numerous chronic diseases. Methoxyflavones have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways. It is plausible that 3-Hydroxy-5-methoxyflavone exerts similar effects by:
Inhibition of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory gene expression. Some methoxyflavones have been shown to suppress NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory response[3]. Inhibition of this pathway by flavonoids can lead to a reduction in inflammation.
Anticancer Potential and Associated Signaling Pathways
The anticancer properties of flavonoids are a major area of research. For methoxyflavones, the presence of the methoxy group can enhance cytotoxic activity in various cancer cell lines[4][5]. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).
A closely related compound, 5-Hydroxy-7-methoxyflavone, has been shown to induce apoptosis in human colon carcinoma cells through a mitochondrial-associated pathway[4]. This process is mediated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress, calcium release, and activation of the JNK signaling pathway[4]. It is highly probable that 3-Hydroxy-5-methoxyflavone induces apoptosis through a similar mechanism.
Illustrative Diagram of a Potential Apoptotic Pathway
A putative signaling cascade for 3-Hydroxy-5-methoxyflavone-induced apoptosis.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Flavonoids, with their antioxidant and anti-inflammatory properties, are promising candidates for neuroprotection[6]. Studies on related methoxyflavones have shown protection against memory impairment and neuronal cell death in models of cerebral ischemia[6]. The neuroprotective effects are thought to be mediated by the induction of brain-derived neurotrophic factor (BDNF) and the suppression of microglial activation[6].
Toxicology and Safety Evaluation
A thorough understanding of a compound's toxicological profile is critical for its development as a therapeutic agent.
In Vitro Cytotoxicity
While specific cytotoxicity data for 3-Hydroxy-5-methoxyflavone is limited, studies on the related compound 5-Hydroxy-7-methoxyflavone have shown dose-dependent cytotoxicity in human colon carcinoma (HCT-116) cells, with significantly less toxicity observed in normal mouse macrophage (Raw 264.7) cells[4]. This suggests a potential for selective cytotoxicity towards cancer cells.
Currently, there is a lack of specific genotoxicity data for 3-Hydroxy-5-methoxyflavone in the public domain. Standard assays such as the Ames test, micronucleus assay, and chromosomal aberration test would be necessary to evaluate its mutagenic potential.
In Vivo Toxicity
Comprehensive in vivo toxicity studies, including acute and chronic toxicity assessments in animal models, are required to determine the safety profile of 3-Hydroxy-5-methoxyflavone for systemic administration.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Hydroxy-5-methoxyflavone is classified with the following hazards:
These classifications necessitate appropriate handling procedures in a laboratory setting, including the use of personal protective equipment.
Metabolism and Pharmacokinetics
The metabolic fate of a compound is a key determinant of its bioavailability and efficacy.
Known Metabolites
A known human metabolite of 3-Hydroxy-5-methoxyflavone is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methoxy-4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid[1]. This indicates that the compound undergoes phase II metabolism, specifically glucuronidation, which is a common metabolic pathway for flavonoids.
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are crucial for the phase I metabolism of many xenobiotics, including flavonoids. Studies on related methoxyflavones have shown that they are substrates for various CYP enzymes, primarily undergoing O-demethylation[7]. The specific CYP isozymes involved in the metabolism of 3-Hydroxy-5-methoxyflavone require further investigation.
Structure-Activity Relationships (SAR)
The biological activity of flavonoids is intimately linked to their chemical structure. For 3-Hydroxy-5-methoxyflavone, the following structural features are of particular importance:
3-Hydroxyl Group: This group is critical for the antioxidant and pro-oxidant activities of flavonols.
5-Methoxy Group: The methoxylation pattern influences the lipophilicity of the molecule, which can affect its membrane permeability and interaction with molecular targets. The position of the methoxy group on the A ring can also modulate anti-inflammatory and neuroprotective activities.
Substitution on the B-ring: While the parent 3-Hydroxy-5-methoxyflavone has an unsubstituted B-ring, the addition of hydroxyl or methoxy groups to this ring in other flavonoids has been shown to significantly alter their biological activities.
Future Directions and Concluding Remarks
3-Hydroxy-5-methoxyflavone stands as a promising candidate for further pharmacological investigation. Its structural features suggest a spectrum of therapeutic activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. However, to advance this compound in the drug development pipeline, several key areas require further research:
Comprehensive Toxicological Profiling: Detailed in vitro and in vivo studies are essential to establish a robust safety profile.
Elucidation of Specific Molecular Targets: Identifying the precise protein targets and signaling pathways modulated by 3-Hydroxy-5-methoxyflavone will provide a deeper understanding of its mechanisms of action.
Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) properties is necessary to optimize its delivery and dosing.
In Vivo Efficacy Studies: Evaluation of its therapeutic efficacy in relevant animal models of disease is a critical next step.
References
Nakajima, A., et al. (2018). 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Journal of Pharmacological Sciences, 138(3), 161-164. [Link]
Dziurkas, M., et al. (2018). Glycosylation of 3-Hydroxyflavone, 3-Methoxyflavone, Quercetin and Baicalein in Fungal Cultures of the Genus Isaria. Molecules, 23(10), 2533. [Link]
Karadzhova, P., et al. (2022). Synthesis, structure and prooxidant activity of 3-hydroxyflavone complexes with Cu(II). Journal of Chemical Technology and Metallurgy, 57(3), 419-432. [Link]
Kicinska, A., et al. (2023). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. Molecules, 28(22), 7592. [Link]
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Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4′-methoxyflavone and 3′,4′-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(6), 1263–1278. [Link]
Bhardwaj, M., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE, 11(4), e0154525. [Link]
Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(9), 995-1009. [Link]
Petrou, A., et al. (2023). Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). Molecules, 28(15), 5843. [Link]
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Bhardwaj, M., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE, 11(4), e0154525. [Link]
S. S. V. P., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. RSC Advances, 8(32), 17757-17770. [Link]
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An In-depth Technical Guide to the Human Metabolites of 3-Hydroxy-5-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 3-Hydroxy-5-methoxyflavone, a member of the methoxylated flavonoid subclass, is of increasing int...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Hydroxy-5-methoxyflavone, a member of the methoxylated flavonoid subclass, is of increasing interest within the scientific community for its potential biological activities. A comprehensive understanding of its metabolic fate in humans is critical for the evaluation of its bioavailability, efficacy, and potential toxicity. This technical guide provides a detailed exploration of the known and predicted human metabolic pathways of 3-Hydroxy-5-methoxyflavone. We will delve into the enzymatic processes governing its biotransformation, outline robust methodologies for metabolite identification and characterization, and present a framework for future research in this area. This document is intended to serve as a vital resource for researchers in pharmacology, toxicology, and drug development, offering both foundational knowledge and practical guidance for the study of this promising flavonoid.
Introduction: The Significance of Methoxyflavone Metabolism
Flavonoids, a diverse group of polyphenolic compounds found in plants, are widely recognized for their antioxidant and anti-inflammatory properties. However, their therapeutic potential is often limited by extensive metabolism in the human body, which significantly alters their structure and biological activity. Methoxylated flavonoids, such as 3-Hydroxy-5-methoxyflavone, are gaining prominence as they often exhibit increased metabolic stability and improved oral bioavailability compared to their hydroxylated counterparts[1].
The metabolic transformation of these compounds is primarily a two-phase process occurring predominantly in the liver and intestines. Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, reactions primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Phase II metabolism involves the conjugation of these functional groups with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Understanding the specific metabolites formed and the enzymes responsible is paramount for predicting the in vivo behavior of 3-Hydroxy-5-methoxyflavone, including its potential for drug-drug interactions and the biological activity of its metabolic products.
Metabolic Pathways of 3-Hydroxy-5-methoxyflavone
The metabolism of 3-Hydroxy-5-methoxyflavone in humans, while not exhaustively studied, can be elucidated through a combination of known metabolites and predictions based on the metabolism of structurally similar flavonoids.
Phase II Metabolism: The Primary Route of Elimination
Phase II conjugation reactions are expected to be the major metabolic pathways for 3-Hydroxy-5-methoxyflavone due to the presence of a free hydroxyl group at the 3-position.
The most definitively identified human metabolite of 3-Hydroxy-5-methoxyflavone is a glucuronide conjugate: (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methoxy-4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid [2]. This indicates that the hydroxyl group at the 3-position is a primary site for glucuronidation.
This reaction is catalyzed by UGTs, which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. For flavonoids, UGT1A1 and UGT1A9 are often key isoforms involved in hepatic glucuronidation[3]. UGT2B isoforms are also known to glucuronidate a wide variety of compounds, including flavonoids[4].
Predicted Major Glucuronide Metabolite of 3-Hydroxy-5-methoxyflavone
Metabolite Name
Parent Compound
Metabolic Reaction
Enzyme Family
Chemical Formula
3-O-glucuronide of 5-methoxyflavone
3-Hydroxy-5-methoxyflavone
Glucuronidation
UGTs
C₂₂H₂₀O₁₀
In addition to glucuronidation, sulfation is another critical Phase II pathway for flavonoids. This reaction, catalyzed by SULTs, involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. The major SULT isoform involved in xenobiotic metabolism is SULT1A1[5][6][7]. The presence of a hydroxyl group makes 3-Hydroxy-5-methoxyflavone a likely substrate for sulfation. The balance between glucuronidation and sulfation is often dependent on the substrate concentration and the relative activities of the UGT and SULT enzymes.
Predicted Sulfated Metabolite of 3-Hydroxy-5-methoxyflavone
Metabolite Name
Parent Compound
Metabolic Reaction
Enzyme Family
Chemical Formula
3-O-sulfate of 5-methoxyflavone
3-Hydroxy-5-methoxyflavone
Sulfation
SULTs
C₁₆H₁₂O₇S
Phase I Metabolism: Potential for Bioactivation and Further Conjugation
While Phase II metabolism is likely dominant, Phase I reactions may also occur, leading to the formation of metabolites that can then be conjugated or may possess their own biological activity.
The methoxy group at the 5-position is a potential site for O-demethylation by CYP enzymes, which would yield a dihydroxyflavone. Studies on other methoxyflavones have shown that CYP1A1, CYP1A2, and CYP1B1 are often involved in demethylation reactions[1][8]. The resulting dihydroxyflavone would have two sites for subsequent Phase II conjugation.
CYP enzymes can also introduce new hydroxyl groups onto the aromatic rings of the flavone structure[9]. The B-ring is a common site for such hydroxylation. This would create additional sites for glucuronidation or sulfation.
The following diagram illustrates the known and predicted metabolic pathways of 3-Hydroxy-5-methoxyflavone.
Fig. 1: Known and Predicted Metabolic Pathways of 3-Hydroxy-5-methoxyflavone.
Experimental Protocols for Metabolite Identification and Characterization
To investigate the metabolism of 3-Hydroxy-5-methoxyflavone, a series of in vitro experiments can be conducted. Below are detailed protocols for these key assays.
In Vitro Metabolism using Human Liver Microsomes
This assay is a standard method for identifying Phase I and Phase II metabolites. Human liver microsomes contain a rich complement of CYP and UGT enzymes.
Objective: To identify the metabolites of 3-Hydroxy-5-methoxyflavone formed by human liver microsomes.
Materials:
3-Hydroxy-5-methoxyflavone
Pooled human liver microsomes (HLMs)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
UDP-glucuronic acid (UDPGA)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
LC-MS/MS system
Procedure:
Prepare a stock solution of 3-Hydroxy-5-methoxyflavone in a suitable solvent (e.g., DMSO or methanol).
In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
To initiate the reaction, add the NADPH regenerating system, UDPGA, and 3-Hydroxy-5-methoxyflavone (final concentration, e.g., 1-10 µM).
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
Terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
Vortex and centrifuge to precipitate proteins.
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Analyze the samples using a high-resolution mass spectrometer to detect the parent compound and potential metabolites (glucuronides, sulfates, demethylated, and hydroxylated products).
Reaction Phenotyping with Recombinant Human Enzymes
This set of experiments aims to identify the specific enzymes responsible for the observed metabolic transformations.
Objective: To determine the specific CYP, UGT, and SULT isoforms involved in the metabolism of 3-Hydroxy-5-methoxyflavone.
Materials:
Recombinant human CYP, UGT, and SULT isoforms (expressed in a suitable system like baculovirus-infected insect cells)
Cofactors: NADPH regenerating system for CYPs, UDPGA for UGTs, PAPS for SULTs
Appropriate buffers for each enzyme system
Procedure:
Follow a similar incubation procedure as described in section 3.1, but replace the HLMs with individual recombinant enzymes.
For each enzyme class, test a panel of the most relevant isoforms (e.g., CYP1A1, 1A2, 1B1, 2C9, 2D6, 3A4; UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7; SULT1A1, 1E1, 2A1).
Quantify the formation of the specific metabolite(s) of interest over time.
The isoforms that produce the highest levels of metabolites are considered the primary enzymes involved in that specific metabolic pathway.
Analytical Methodology: LC-MS/MS for Metabolite Detection
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying drug metabolites.
Instrumentation:
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Typical LC-MS/MS Parameters:
Column: A C18 reversed-phase column is commonly used for flavonoid analysis.
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal conditions for the parent compound and its metabolites. Glucuronides and sulfates are often more sensitive in negative ion mode.
Data Acquisition: Full scan mode to detect all ions, followed by data-dependent MS/MS to obtain fragmentation patterns of potential metabolites.
The following diagram outlines a typical experimental workflow for metabolite identification.
Fig. 2: Experimental Workflow for Metabolite Identification and Characterization.
Concluding Remarks and Future Directions
The human metabolism of 3-Hydroxy-5-methoxyflavone is characterized by a significant Phase II conjugation, with glucuronidation at the 3-hydroxyl group being a confirmed pathway. Based on the metabolism of analogous flavonoids, it is highly probable that sulfation also occurs at this position, and that Phase I metabolism, including O-demethylation and aromatic hydroxylation, may precede these conjugation reactions.
For drug development professionals, it is crucial to recognize that the metabolic profile of 3-Hydroxy-5-methoxyflavone will likely differ from that of its non-methoxylated or poly-hydroxylated counterparts. The presence of the methoxy group can influence the rate of metabolism and the primary enzymes involved, potentially leading to a more favorable pharmacokinetic profile.
Future research should focus on:
Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry to definitively identify all major and minor metabolites in human-derived in vitro systems and, where feasible, in vivo.
Quantitative Enzyme Kinetics: Determining the Km and Vmax values for the primary metabolic pathways to understand the efficiency of the enzymatic reactions at different substrate concentrations.
Biological Activity of Metabolites: Assessing whether the glucuronide, sulfate, and any Phase I metabolites retain, lose, or have altered biological activity compared to the parent compound.
In Vivo Pharmacokinetic Studies: Conducting studies in appropriate animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Hydroxy-5-methoxyflavone and to validate the in vitro findings.
By systematically addressing these research areas, the scientific community can build a complete metabolic profile of 3-Hydroxy-5-methoxyflavone, which is essential for unlocking its full therapeutic potential.
References
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Shimada, T., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 333-344. [Link]
Chankitisakul, V., et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science. [Link]
Lv, H., et al. (2016). Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison. Journal of Pharmaceutical and Biomedical Analysis, 128, 196-203. [Link]
Sun, H., et al. (2018). Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1. Journal of Pharmaceutical and Biomedical Analysis, 159, 334-343. [Link]
Jarząb, A., et al. (2018). Glycosylation of 3-Hydroxyflavone, 3-Methoxyflavone, Quercetin and Baicalein in Fungal Cultures of the Genus Isaria. Molecules, 23(10), 2473. [Link]
Okuyama, S., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neurochemistry International, 70, 23-30. [Link]
Riches, Z., et al. (2009). Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues. Drug Metabolism and Disposition, 37(11), 2255-2261. [Link]
Hanioka, N., et al. (2000). Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation. Chemico-Biological Interactions, 127(2), 163-173. [Link]
Chen, Y.-T., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Molecules, 29(2), 333. [Link]
Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 333-344. [Link]
Walle, T. (2007). Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones. Drug Metabolism and Disposition, 35(10), 1877-1880. [Link]
Glatt, H., et al. (2001). Sulfation of dietary flavonoids by human sulfotransferases. Chemico-Biological Interactions, 133(1-2), 105-107. [Link]
Nagayoshi, H., et al. (2021). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 51(9), 995-1009. [Link]
Fekete, I., et al. (2023). Effect of hydroxylated and methylated flavonoids on cytochrome P450 activity in porcine intestinal epithelial cells. Acta Veterinaria Hungarica, 71(1), 26-34. [Link]
Shimada, T., et al. (2021). Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes. Xenobiotica, 51(1), 139-154. [Link]
Abu-Reidah, I. M., et al. (2021). LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5654-5705. [Link]
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The Emergence of a Flavonoid: A Technical Guide to 3-Hydroxy-5-methoxyflavone
Abstract This technical guide provides a comprehensive overview of 3-Hydroxy-5-methoxyflavone, a methoxylated flavonol of significant interest to the scientific community. While its definitive isolation from a natural so...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methoxyflavone, a methoxylated flavonol of significant interest to the scientific community. While its definitive isolation from a natural source remains to be unequivocally established, its existence is a direct result of the pioneering synthetic methodologies developed in the early 20th century for the broader flavonoid class. This document details the historical context of its synthetic discovery, outlines its chemical and physical properties, and explores its documented biological activities and mechanisms of action. Furthermore, this guide furnishes detailed protocols for its synthesis and analytical characterization, catering to researchers, scientists, and professionals in the field of drug development.
A Synthetic Legacy: The Discovery and History
The story of 3-Hydroxy-5-methoxyflavone is intrinsically linked to the foundational advancements in flavonoid chemistry. Unlike many phytochemicals with a rich history of isolation from traditional medicinal plants, the origins of this particular flavonol are rooted in the laboratory.
The early 20th century witnessed a surge in the structural elucidation and synthesis of flavonoids. The Allan-Robinson reaction , first described in 1924, provided a method for preparing flavones and isoflavones by condensing o-hydroxyaryl ketones with aromatic anhydrides.[1] This laid the groundwork for accessing a wide array of flavonoid skeletons.
However, the most direct synthetic route to 3-hydroxyflavones (flavonols) was established a decade later. The Algar-Flynn-Oyamada (AFO) reaction , independently reported by J. Algar and J. P. Flynn in 1934, and B. Oyamada in the same year, became a cornerstone of flavonol synthesis.[2][3] This reaction facilitates the oxidative cyclization of a chalcone precursor in the presence of alkaline hydrogen peroxide to yield a flavonol.[4] It is through the application of such classical synthetic reactions that 3-Hydroxy-5-methoxyflavone was first synthesized, marking its discovery as a tangible chemical entity.
While numerous methoxylated flavonoids have been isolated from natural sources, including citrus fruits and plants like Primula vulgaris and Kaempferia parviflora, the specific isolation of 3-Hydroxy-5-methoxyflavone has not been extensively documented in readily available literature.[5][6] This underscores its primary identity as a compound born from synthetic exploration, providing researchers with a valuable tool to probe the biological activities of this class of molecules.
Physicochemical and Structural Characteristics
3-Hydroxy-5-methoxyflavone, also known as 5-methoxyflavonol, is a crystalline solid with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[7]
Table 1: Physicochemical Properties of 3-Hydroxy-5-methoxyflavone
Soluble in organic solvents like methanol, ethanol, DMSO
The structure, characterized by a flavone backbone with a hydroxyl group at the 3-position and a methoxy group at the 5-position, is a key determinant of its chemical reactivity and biological function.
Figure 1: Chemical structure of 3-Hydroxy-5-methoxyflavone.
Biological Activities and Mechanistic Insights
3-Hydroxy-5-methoxyflavone, along with other methoxylated flavonoids, exhibits a range of biological activities that are of interest for drug discovery and development.
Enzyme Inhibition and Metabolism
One of the key areas of investigation for methoxyflavones is their interaction with cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of various xenobiotics, including drugs and carcinogens. Studies have shown that methoxyflavones can be metabolized by CYP enzymes, primarily through O-demethylation.[8] For instance, 3'-methoxyflavone is O-demethylated to form 3'-hydroxyflavone.[8] This metabolic transformation can alter the biological activity of the parent compound. The interaction of 3-Hydroxy-5-methoxyflavone with CYP enzymes is an important area for further research to understand its pharmacokinetic profile and potential for drug-drug interactions.
Potential Therapeutic Applications
The broader class of 3-hydroxyflavones has been associated with a wide spectrum of pharmacological properties, including:
Antioxidant and Anti-inflammatory Effects: The phenolic structure of flavonoids contributes to their ability to scavenge free radicals and modulate inflammatory pathways.
Anticancer Properties: Flavonoids have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9]
Neuroprotective Effects: Some flavonoids have demonstrated protective effects against neurotoxicity.[10]
While specific studies on 3-Hydroxy-5-methoxyflavone are less abundant compared to more common flavonoids, its structural features suggest it likely shares some of these therapeutic potentials.
Figure 2: Potential biological activities and mechanisms of 3-Hydroxy-5-methoxyflavone.
Experimental Protocols
Synthesis of 3-Hydroxy-5-methoxyflavone via the Algar-Flynn-Oyamada (AFO) Reaction
This protocol describes a general procedure for the synthesis of 3-Hydroxy-5-methoxyflavone from its corresponding chalcone precursor.
Step 1: Synthesis of the Chalcone Precursor (2'-Hydroxy-5'-methoxychalcone)
To a solution of 2-hydroxy-5-methoxyacetophenone (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).
Cool the mixture in an ice bath.
Slowly add a concentrated aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise with constant stirring.
Allow the reaction mixture to stir at room temperature for 24-48 hours.
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
The precipitated chalcone is filtered, washed with cold water until neutral, and dried.
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxy-5'-methoxychalcone.
Step 2: Oxidative Cyclization to 3-Hydroxy-5-methoxyflavone (AFO Reaction)
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as methanol or pyridine.
To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide to make it alkaline.
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, 2-3 equivalents) dropwise with vigorous stirring.
After the addition is complete, allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., sulfuric acid or hydrochloric acid).
The precipitated crude 3-Hydroxy-5-methoxyflavone is collected by filtration, washed with water, and dried.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Figure 3: Synthetic workflow for 3-Hydroxy-5-methoxyflavone.
Analytical Characterization
The identity and purity of synthesized 3-Hydroxy-5-methoxyflavone should be confirmed using standard analytical techniques.
Table 2: Analytical Techniques for Characterization
Technique
Purpose
Expected Observations
Melting Point
Purity assessment
Sharp melting point range consistent with literature values (173-176 °C).[7]
¹H and ¹³C NMR
Structural elucidation
Resonances corresponding to the aromatic protons and carbons of the flavone skeleton, as well as the methoxy and hydroxyl groups.
Mass Spectrometry (MS)
Molecular weight confirmation
A molecular ion peak corresponding to the exact mass of the compound (m/z for [M+H]⁺ or [M-H]⁻).
Infrared (IR) Spectroscopy
Functional group identification
Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
A single major peak indicating high purity.
Example HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 254 nm and 340 nm for flavonoids).
Injection Volume: 10-20 µL.
Conclusion and Future Directions
3-Hydroxy-5-methoxyflavone stands as a testament to the power of chemical synthesis in expanding the repertoire of biologically active molecules. While its natural occurrence is not firmly established, its well-defined structure and accessibility through established synthetic routes make it a valuable tool for research in medicinal chemistry and pharmacology. Future investigations should focus on a more detailed exploration of its biological activities, including its specific molecular targets and mechanisms of action. A thorough evaluation of its pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential as a therapeutic agent. Furthermore, a systematic search for this compound in a wider range of natural sources could yet reveal a natural origin, adding another dimension to our understanding of this intriguing flavonol.
References
Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols. Proceedings of the Royal Irish Academy, Section B: Biological, Geological, and Chemical Science, 42, 1-8.
Allan, J., & Robinson, R. (1924). CCCXXV.—A synthesis of flavones and isoflavones. Journal of the Chemical Society, Transactions, 125, 2192-2195.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 688675, 3-Hydroxy-5-methoxyflavone. Retrieved from [Link]
Oyamada, T. (1934). A New General Method for the Synthesis of the Derivatives of Flavonol. Journal of the Chemical Society of Japan, 55(12), 1256–1260.
Shimada, T., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(5), 557-567.
Vassiliou, S., et al. (2022). Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). Molecules, 27(19), 6527.
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in cancer biology, 17(5), 354–362.
Ares, J. J., et al. (1993). A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation. The Journal of Organic Chemistry, 58(27), 7903-7905.
Kim, H., et al. (2018). 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food & Function, 9(11), 5759-5768.
Lee, S., et al. (2022). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 27(13), 4041.
HPLC or GC-MS protocol for 3-Hydroxy-5-methoxyflavone analysis
This application note details the analytical protocols for 3-Hydroxy-5-methoxyflavone (CAS: 6665-81-2), a synthetic flavonol derivative distinguished by its Excited-State Intramolecular Proton Transfer (ESIPT) properties...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the analytical protocols for 3-Hydroxy-5-methoxyflavone (CAS: 6665-81-2), a synthetic flavonol derivative distinguished by its Excited-State Intramolecular Proton Transfer (ESIPT) properties.[1][2]
Part 1: Introduction & Analytical Strategy
3-Hydroxy-5-methoxyflavone (3-HF-5-OMe) is a structural analog of the flavonol backbone.[1][2] Unlike many natural flavonoids, the 5-position is methylated, disrupting the typical 5-OH/4-keto chelating site while preserving the 3-OH/4-keto motif responsible for ESIPT.[1][2] This unique electronic structure makes it a valuable fluorescent probe for studying micro-environmental polarity and hydrogen bonding.[1][2]
Method Selection Guide:
Select HPLC-FLD/UV for routine quantification, biological assays, and micro-environment studies (utilizing ESIPT dual-emission).[1]
Select GC-MS for metabolic profiling, structural confirmation in complex matrices, or when analyzing alongside volatile terpenes.
Part 2: HPLC-FLD/UV Protocol (Recommended)
Rationale: The 5-methoxy group increases lipophilicity compared to 3,5-dihydroxyflavone (Galangin).[1][2] Reverse-Phase Chromatography (RPC) on a C18 support is the gold standard.[1][2] Fluorescence detection (FLD) is superior to UV due to the analyte's ESIPT capability, offering ratiometric detection that is self-calibrating against concentration errors.[1]
Note: Use the ratio of Green/Blue intensities for ratiometric sensing, which cancels out path length and concentration variations.
Part 3: GC-MS Protocol (Structural Confirmation)
Rationale: While 3-Hydroxy-5-methoxyflavone has reasonable thermal stability, the free 3-hydroxyl group can lead to peak tailing and adsorption in the GC inlet.[1][2] Silylation is mandatory for quantitative accuracy and trace analysis.[1][2]
Sample Derivatization (Silylation)
Dry: Evaporate 100 µL of sample extract to complete dryness under nitrogen. Water must be removed as it hydrolyzes silylation reagents.[1][2][3]
Reconstitute: Add 50 µL of anhydrous Pyridine.
Derivatize: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Incubate: Heat at 60 °C for 30 minutes. The 3-OH group is sterically hindered by the 4-keto group; heat ensures complete conversion to the 3-TMS ether.[1][2]
Cool & Inject: Transfer to an autosampler vial. Inject within 24 hours.
GC-MS Parameters
Parameter
Specification
Column
5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Inlet
Splitless (1 min purge), 280 °C
Transfer Line
290 °C
Ion Source
EI (70 eV), 230 °C
Scan Range
m/z 50 – 500
Temperature Program
Initial: 100 °C (Hold 1 min).
Ramp: 20 °C/min to 300 °C.
Hold: 5 min at 300 °C.
Expected Retention: The TMS derivative (MW ~340) will elute later than the underivatized parent, typically around 220–240 °C regions.
Part 4: Visualized Workflows
Workflow 1: Analytical Decision Tree
Caption: Decision tree for selecting between HPLC-FLD and GC-MS based on sample matrix and analytical objectives.
Workflow 2: ESIPT Mechanism & Detection
Caption: The ESIPT mechanism allowing dual-emission detection. In HPLC, ACN promotes the Green path; MeOH/Water promotes the Blue path.
Switch mobile phase B from Methanol to Acetonitrile (aprotic).[1][2]
Missing Peak (GC-MS)
Hydrolysis of TMS derivative.
Ensure sample is 100% dry before adding BSTFA.[1][2] Check pyridine quality.
Double Peaks (GC-MS)
Incomplete derivatization.
Increase incubation time to 60 mins or temp to 70 °C.
References
PubChem. (n.d.).[1][2][4] 3-Hydroxy-5-methoxyflavone Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
Klymchenko, A. S., & Mely, Y. (2013). Fluorescent Environment-Sensitive Dyes as Reporters of Heterogeneity in Lipid Membranes. Progress in Lipid Research.
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Retrieved from [Link]
Extraction of 3-Hydroxy-5-methoxyflavone from Digitalis purpurea
Application Note: Targeted Extraction and Isolation of 3-Hydroxy-5-methoxyflavone from Digitalis purpurea [1][2][3] Abstract While Digitalis purpurea (Foxglove) is classically characterized by its cardiac glycoside conte...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Targeted Extraction and Isolation of 3-Hydroxy-5-methoxyflavone from Digitalis purpurea [1][2][3]
Abstract
While Digitalis purpurea (Foxglove) is classically characterized by its cardiac glycoside content (e.g., digoxin, digitoxin), recent metabolomic profiling (2024) has identified 3-Hydroxy-5-methoxyflavone as a significant bioactive constituent, particularly in in vitro callus cultures.[1][3] This application note details a specialized protocol for the extraction, enrichment, and isolation of this lipophilic flavonoid. The methodology prioritizes the separation of the target methoxyflavone from the highly toxic cardiac glycosides and bulk lipids, utilizing a polarity-gradient fractionation workflow validated by GC-MS analysis.[1]
Introduction & Chemical Context
3-Hydroxy-5-methoxyflavone (CAS: 6665-81-2) is a flavonol derivative characterized by a methoxy group at the C5 position and a hydroxyl group at C3.[1][4] Unlike the hydrophilic glycosides abundant in Digitalis, this compound exhibits distinct lipophilic properties due to the methylation of the A-ring hydroxyl.
Key Challenge: Efficient separation from co-extracting cardiac glycosides (cardenolides) which pose severe toxicity risks and analytical interference.[1]
Source Material: Digitalis purpurea leaf tissue or callus culture (Callus tissue has shown yields up to 3.62% of total bioactive profile in recent studies).[1][3]
Materials & Reagents
Biological Material:
Freeze-dried Digitalis purpurea callus or shade-dried leaves (ground to <40 mesh).[1]
Rationale: This step exploits the lipophilicity of the 5-methoxyflavone.[1] Hexane removes non-polar lipids/waxes.[1] DCM selectively extracts the methoxyflavone aglycones, leaving the bulk polar glycosides in the aqueous/butanol phase.
Resuspension: Resuspend the dried crude extract in 50 mL of 90% Methanol/Water .
Defatting: Partition against n-Hexane (3 x 50 mL).
Aqueous layer contains bulk cardiac glycosides and sugars – Dispose of as hazardous waste.
Drying: Dry the DCM fraction over anhydrous Sodium Sulfate (
), filter, and evaporate to dryness.
Phase C: Chromatographic Isolation
Rationale: Final purification requires silica gel chromatography to separate the target from other co-extracted aglycones.
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
Mobile Phase Gradient: Hexane : Ethyl Acetate (Start 95:5 → End 60:40).[1]
Elution:
The 3-Hydroxy-5-methoxyflavone typically elutes in the 85:15 to 80:20 (Hex:EtOAc) window due to its methoxy-capped polarity.[1]
Monitoring: Check fractions via TLC (Visualizer: UV 365nm – Flavonols often fluoresce yellow/green; Spray reagent: Aluminum Chloride
for yellow complexation).
Analytical Validation (GC-MS)
As per recent metabolomic profiling standards, GC-MS is the preferred method for identification due to the compound's volatility and fragmentation pattern.
Instrument Parameters:
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).[1]
Figure 1: Polarity-driven fractionation workflow designed to isolate lipophilic methoxyflavones while excluding bulk cardiac glycosides.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Inefficient cell lysis
Use Ultrasound-Assisted Extraction (UAE) (30 min, 40 kHz) before maceration.[1]
Glycoside Contamination
Incomplete partitioning
Ensure the Methanol/Water ratio is strictly 1:1 (50%) before DCM extraction.[1] Higher alcohol % retains glycosides in the organic layer.[1]
Compound Degradation
Oxidation/Hydrolysis
Perform all evaporations under vacuum at <40°C. Store extracts under Nitrogen gas.[1]
Impure Peaks (GC-MS)
Co-eluting isomers
Derivatize with MSTFA (Silylation) prior to GC injection to improve peak shape and separation of hydroxylated isomers.
References
Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L.
Source: Frontiers in Plant Science (2024).[1]
Context: Validates the presence of 3-Hydroxy-5-methoxyflavone (3.62% abundance) in callus extracts and establishes the Methanol extraction baseline.
URL:[Link]
Phytochemical Analysis and Biological Activities of Digitalis Species.
Source: Journal of Applied Pharmaceutical Science.[1]
Context: Provides comparative data on flavonoid vs. glycoside solubility profiles used to design the partitioning steps.
URL:[Link]
PubChem Compound Summary: 3-Hydroxy-5-methoxyflavone.
Source: National Center for Biotechnology Information (2025).[1]
Context: Verification of chemical structure (CID 688675), molecular weight (268.26 g/mol ), and lipophilicity data.
URL:[Link][1]
Technical Support Center: Synthesis of 3-Hydroxy-5-methoxyflavone
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-5-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-5-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable flavonol. Our aim is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and achieve successful synthetic outcomes.
Introduction to the Synthesis
The synthesis of 3-Hydroxy-5-methoxyflavone, a member of the flavonol subclass of flavonoids, is of significant interest due to the broad biological activities associated with this scaffold. The most common and direct route to this compound is the Algar-Flynn-Oyamada (AFO) reaction , which involves the oxidative cyclization of a corresponding 2'-hydroxychalcone.[1] However, the seemingly straightforward nature of this reaction belies several potential challenges that can impact yield and purity. This guide will primarily focus on troubleshooting the AFO reaction and will also address alternative synthetic strategies.
Troubleshooting Guide: Common Challenges and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low or No Yield of 3-Hydroxy-5-methoxyflavone
Question: I performed the Algar-Flynn-Oyamada reaction with 2'-hydroxy-6'-methoxychalcone, but I obtained a very low yield of the desired 3-Hydroxy-5-methoxyflavone. What could be the reasons, and how can I improve the yield?
Answer:
Low yields in the AFO reaction for 5-substituted flavonols are a frequent challenge. The primary reasons often revolve around suboptimal reaction conditions and the formation of competing side products. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluation of Reaction Conditions:
Base Selection and Concentration: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. However, excessively high concentrations of strong bases can promote the formation of over-oxidation by-products, such as 2-hydroxy-6-methoxybenzoic acid and benzaldehyde, by cleaving the chalcone precursor.[2] Conversely, weak bases like sodium bicarbonate may not be sufficient to initiate the desired reaction, leading to the formation of the corresponding flavanone as the major product.[2]
Recommendation: Start with a moderate base concentration (e.g., 1-2 M aqueous NaOH or KOH). If by-product formation is significant, consider using a milder base like sodium carbonate (Na₂CO₃) in a mixed solvent system like methanol/water.[2]
Hydrogen Peroxide Concentration and Addition: The concentration and rate of addition of hydrogen peroxide (H₂O₂) are crucial. A 30% aqueous solution is commonly used. Adding the H₂O₂ solution too quickly can lead to an exothermic reaction and promote the formation of undesired side products.
Recommendation: Add the H₂O₂ solution dropwise to the cooled reaction mixture (0-5 °C) with vigorous stirring. Using a solid source of H₂O₂, such as urea-hydrogen peroxide (UHP), can sometimes offer better control and lead to cleaner reactions with higher yields by avoiding the addition of excess water.[3]
Solvent System: The solubility of the chalcone precursor can be a limiting factor. A mixture of an alcohol (e.g., methanol or ethanol) and water is commonly employed to ensure the homogeneity of the reaction mixture.
Recommendation: A methanol/water ratio of 2:1 is often a good starting point.[2] If solubility remains an issue, a co-solvent like tetrahydrofuran (THF) can be cautiously introduced.
Temperature and Reaction Time: The AFO reaction is typically run at room temperature or slightly below. Elevated temperatures can favor the formation of aurone by-products and decomposition products.[3] The reaction time should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid prolonged reaction times that can lead to product degradation.[2]
2. Quality of the Starting Material (2'-hydroxy-6'-methoxychalcone):
The purity of the starting chalcone is paramount. Impurities can interfere with the reaction and complicate the purification of the final product.
Recommendation: Ensure your 2'-hydroxy-6'-methoxychalcone is pure before proceeding with the AFO reaction. Recrystallize the chalcone if necessary. The synthesis of the chalcone itself, typically via a Claisen-Schmidt condensation, should be optimized for high purity.
Experimental Workflow for the Algar-Flynn-Oyamada Reaction:
Caption: A generalized workflow for the Algar-Flynn-Oyamada reaction.
Formation of Side Products
Question: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired 3-Hydroxy-5-methoxyflavone. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue in the AFO reaction. The primary culprits are aurones, flavanones, and over-oxidation products.
Aurone Formation: The formation of the isomeric aurone is a significant competing pathway, especially with 6'-substituted chalcones.[4] The reaction mechanism can proceed through an epoxide intermediate which can then rearrange to either the flavonol or the aurone.[2][4]
Mitigation Strategy: The choice of a milder base, such as sodium carbonate, has been shown to favor the formation of flavonols over aurones.[2] Running the reaction at a controlled, lower temperature can also help to suppress aurone formation.
Flavanone Formation: The corresponding flavanone can be formed, particularly when using weak bases that are insufficient to promote the oxidative cyclization.[2]
Mitigation Strategy: Ensure the basicity of the reaction medium is sufficient for the AFO reaction to proceed. A switch to a slightly stronger base or an increase in the concentration of the current base may be necessary.
Over-oxidation and Cleavage Products: Strong basic conditions and an excess of hydrogen peroxide can lead to the cleavage of the chalcone, resulting in the formation of 2-hydroxy-6-methoxybenzoic acid and benzaldehyde.[2]
Mitigation Strategy: Use a moderate base concentration and add the hydrogen peroxide slowly and in a controlled manner. Avoid excessive reaction times.
Reaction Pathways in the AFO Reaction:
Caption: Competing reaction pathways in the AFO synthesis.
Purification Difficulties
Question: I am having trouble purifying the crude 3-Hydroxy-5-methoxyflavone. What are the recommended purification methods?
Answer:
Effective purification is essential to obtain a high-purity product. A combination of column chromatography and recrystallization is typically employed.
Column Chromatography:
Adsorbent: Silica gel (60-120 or 100-200 mesh) is the standard stationary phase.
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
Recommended Gradient: Begin with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 5% to 30%). The desired flavonol is more polar than the starting chalcone and some non-polar by-products, but may have a similar polarity to the aurone by-product, requiring careful fractionation. Monitor the separation by TLC.
Recrystallization:
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvents: Methanol, ethanol, or a mixture of ethanol and water are often good choices for recrystallizing flavonols. Experiment with small amounts of the crude product to find the optimal solvent or solvent mixture. A detailed guide to recrystallization can be found in standard organic chemistry laboratory manuals.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Algar-Flynn-Oyamada (AFO) reaction?
The exact mechanism of the AFO reaction has been a subject of debate, but it is generally accepted to proceed in two stages: the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol.[1] One proposed pathway involves the initial formation of a chalcone epoxide, which then undergoes intramolecular cyclization and rearrangement.[4] Another proposed mechanism suggests a direct nucleophilic attack of the phenoxide on the enone followed by reaction with hydrogen peroxide.[1]
Q2: Are there any alternative methods for the synthesis of 3-Hydroxy-5-methoxyflavone?
Yes, the Baker-Venkataraman rearrangement is a viable alternative.[6][7] This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the flavone ring. For 3-hydroxyflavones, a subsequent oxidation step is required. While this method can be effective, it is a multi-step process and each step presents its own set of challenges that need to be optimized.
Q3: How can I confirm the identity and purity of my synthesized 3-Hydroxy-5-methoxyflavone?
A combination of spectroscopic techniques is essential for unambiguous characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Look for the characteristic signals of the flavone core, the methoxy group (a singlet around δ 3.8-4.0 ppm), and the aromatic protons.
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the flavone ring (around δ 170-180 ppm).
Mass Spectrometry (MS): Determine the molecular weight of the compound. For 3-Hydroxy-5-methoxyflavone (C₁₆H₁₂O₄), the expected molecular weight is approximately 268.26 g/mol .[8] Look for the molecular ion peak ([M]⁺ or [M+H]⁺).
Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the hydroxyl group (a broad peak around 3300-3500 cm⁻¹) and the carbonyl group (a strong peak around 1600-1650 cm⁻¹).
Q4: What are the safety precautions I should take during this synthesis?
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.
The organic solvents used are flammable. Avoid open flames.
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-6'-methoxychalcone (1 equivalent) in a 2:1 mixture of methanol and water.
Basification: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, slowly add a 2 M aqueous solution of sodium hydroxide (2-3 equivalents).
Oxidation: To the cooled, stirring solution, add 30% aqueous hydrogen peroxide (3-5 equivalents) dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of 2 M hydrochloric acid. A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
Drying and Purification: Dry the crude product in a desiccator or vacuum oven. Purify the crude solid by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol).
References
Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. (2024-04-24). [Link]
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC. (n.d.). [Link]
Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). MDPI. (2023-01-20). [Link]
Shen, X., et al. (2017). Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction. Tetrahedron, 73(33), 4822-4829. [Link]
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. (2022-12-29). [Link]
Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. MDPI. (2022-11-15). [Link]
Crystal structure of 3-hydroxy-7-methoxyflavone, C16H12O4. ResearchGate. (2008-01-01). [Link]
Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. (2020-09-01). [Link]
Limitation of Algar–Flynn–Oyamada reaction using methoxy substituted chalcones as reactants and evaluation of the newly transformed aurones for their biological activities. ResearchGate. (2018-01-01). [Link]
Mechanism and Application of Baker– Venkataraman O→C Acyl Migration Reactions. Thieme. (2014-12-02). [Link]
1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. ResearchGate. (2011-06-20). [Link]
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. (2014-12-01). [Link]
1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Semantic Scholar. (2011-06-20). [Link]
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC. (n.d.). [Link]
Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. ResearchGate. (2014-01-01). [Link]
H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. CiteSeerX. (n.d.). [Link]
Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. ACS Publications. (2012-03-06). [Link]
Refinement of analytical methods for detecting 3-Hydroxy-5-methoxyflavone metabolites
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the analytical refinement of 3-Hydroxy-5-methoxyflavone and its metabolites. This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analytical refinement of 3-Hydroxy-5-methoxyflavone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis for this compound class. We provide in-depth, field-proven insights into method development, troubleshooting, and validation, moving beyond simple protocols to explain the causal science behind each step.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 3-Hydroxy-5-methoxyflavone.
Q1: What are the primary metabolic pathways for 3-Hydroxy-5-methoxyflavone?
A: Based on studies of similar polymethoxyflavones (PMFs), the primary metabolic pathways involve Phase I and Phase II biotransformations.[1] Phase I reactions typically include O-demethylation and further hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][2] Phase II reactions involve the conjugation of hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[1][3] Therefore, you should anticipate detecting hydroxylated, demethylated, glucuronidated, and sulfated metabolites in your biological samples.[4]
Q2: What is the recommended starting point for analytical technique selection: HPLC-UV, LC-MS/MS, or GC-MS?
A: For the analysis of flavonoids and their metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and appropriate tool.[5][6] It offers superior sensitivity and selectivity compared to HPLC-UV, which is crucial for detecting low-concentration metabolites. While HPLC-UV can be used for quantifying the parent compound at higher concentrations, it often lacks the specificity to distinguish between structurally similar metabolites.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended as a primary technique because flavonoids are non-volatile and require a chemical derivatization step (e.g., silylation) to increase their volatility, which adds complexity and potential for variability.[7][8][9]
Q3: How should I prepare biological samples (e.g., plasma, urine) for analysis?
A: Proper sample preparation is a critical prerequisite for successful bioanalysis.[5] The goal is to extract the analytes of interest while removing interfering matrix components like proteins and phospholipids. Common and effective techniques include:
Protein Precipitation (PPT): A simple method where a cold organic solvent (like acetonitrile or methanol) is added to the sample to precipitate proteins. While fast, it may not remove all interfering substances.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner extract than PPT.[10]
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples.[10][11] It uses a solid sorbent to retain the analyte, which is then selectively eluted after washing away interferences. For flavonoids, a C18 (reversed-phase) sorbent is a common choice.
Q4: My flavonoid metabolites seem to degrade during sample storage and processing. How can I improve their stability?
A: Flavonoid stability can be a significant issue, particularly for conjugates, which can be susceptible to enzymatic degradation.[12] Key strategies to mitigate degradation include:
Immediate Processing or Flash-Freezing: Process samples immediately after collection. If not possible, flash-freeze them in liquid nitrogen and store them at -80°C.[13]
Use of Stabilizers: For plasma or blood, add an anticoagulant (e.g., EDTA) and an enzyme inhibitor (e.g., sodium fluoride) to the collection tubes.
Control Temperature: Keep samples on ice during all processing steps.
Minimize Light Exposure: Flavonoids can be light-sensitive. Use amber vials or work under low-light conditions.
pH Control: Adjust the pH of the sample with a suitable buffer if the analytes are known to be unstable at physiological pH.
Q5: What are the essential components of a validated analytical method for metabolite quantification?
A: Method validation ensures that your analytical procedure is reliable and reproducible.[14] According to regulatory guidelines (e.g., ICH), a fully validated quantitative method must document:
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between measurements, respectively.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[15]
Stability: Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[12]
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[16][17]
Troubleshooting Guides
HPLC / UPLC Chromatography Issues
This guide focuses on problems observed at the chromatographic level, often detected via UV or the total ion chromatogram (TIC) in MS.
Problem
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
- Secondary Interactions: Silanol groups on the column packing interacting with polar analytes.- Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.- Mobile Phase pH: pH is too close to the analyte's pKa, causing mixed ionization states.
- Use a low-ionic-strength acidic modifier: Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity.- Backflush the column: Reverse the column direction and flush with a strong solvent (e.g., isopropanol) to remove contaminants.[18]- Adjust mobile phase pH: Ensure the pH is at least 2 units away from the analyte's pKa.
Peak Fronting
- Column Overload: Injecting too much sample mass onto the column.- Incompatible Injection Solvent: Sample is dissolved in a solvent much stronger than the mobile phase.
- Reduce injection volume or dilute the sample. - Re-dissolve the sample in the initial mobile phase or a weaker solvent. This ensures the sample band is tightly focused at the column head.[19]
Split Peaks
- Clogged Inlet Frit: Particulate matter from the sample or system is blocking the frit.- Column Bed Disruption: A void or channel has formed in the column packing, often from pressure shocks.
- Filter all samples and mobile phases. - Replace the column inlet frit if possible, or replace the column.- Use a guard column to protect the analytical column from particulates and strongly retained compounds.
Retention Time Drift
- Inconsistent Mobile Phase: Improperly mixed solvents or evaporation of the more volatile component.- Temperature Fluctuation: The column temperature is not stable.- Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
- Prepare fresh mobile phase daily and keep reservoirs capped. Ensure solvents are accurately measured and thoroughly mixed.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis.
LC-MS/MS Detection Issues
This guide addresses challenges specific to mass spectrometric detection.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Sensitivity / No Signal
- Ion Suppression (Matrix Effect): Co-eluting matrix components (e.g., phospholipids, salts) suppress the ionization of the target analyte in the MS source.[16]- Incorrect MS/MS Transition: The selected precursor or product ion is incorrect or has low abundance.- Analyte Degradation: The compound is degrading in the sample or in the MS source.
- Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interferences.[10]- Adjust Chromatography: Modify the gradient to separate the analyte from the suppression zone.- Optimize MS/MS Transitions: Infuse a standard solution of the analyte to find the most intense and stable precursor and product ions.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
High Background / Noisy Baseline
- Contaminated Mobile Phase or System: Solvents, tubing, or the MS source are contaminated.- Electrical Noise: Improper grounding or interference from other electronic devices.
- Use high-purity, LC-MS grade solvents and additives. - Flush the entire LC system and clean the MS source (cone, capillary, lenses) according to the manufacturer's protocol.- Check for proper grounding of all instrument components.
Poor Reproducibility
- Inconsistent Sample Preparation: Variability in extraction recovery.- Injector Carryover: Analyte from a previous injection adsorbs to the injector components and elutes in subsequent runs.- Fluctuating MS Source Conditions: Unstable spray or temperature fluctuations.
- Automate sample preparation if possible. Ensure precise and consistent execution of each step.- Optimize the injector wash procedure: Use a strong solvent in the needle wash to effectively remove residual analyte.- Allow sufficient time for the MS source to stabilize. Monitor spray stability visually if possible.
Key Experimental Protocols & Data
General Sample Preparation Workflow
The following diagram illustrates a robust workflow for extracting 3-Hydroxy-5-methoxyflavone and its metabolites from a biological matrix like plasma.
Caption: General workflow for plasma sample preparation.
Recommended LC-MS/MS Starting Conditions
This table provides a validated starting point for method development. Optimization will be required for your specific metabolites and system.
Provides the highest sensitivity and selectivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.
Example MS/MS Transitions
Metabolite identification is often predictive. High-resolution mass spectrometry (HRMS) is invaluable for confirming elemental composition. The following transitions are hypothetical but based on common metabolic pathways.
Compound
Predicted Metabolite Type
Precursor Ion (m/z)
Product Ion (m/z)
Notes
3-Hydroxy-5-methoxyflavone
Parent
269.08
153.02, 137.02
Fragmentation of the core flavone structure.
Metabolite 1
O-Demethylation
255.06
139.04, 121.03
Loss of a methyl group (-14 Da).
Metabolite 2
Hydroxylation
285.07
169.01, 153.02
Addition of an oxygen atom (+16 Da).
Metabolite 3
Glucuronide Conjugate
445.11
269.08
Loss of glucuronic acid (-176 Da).
Metabolite 4
Sulfate Conjugate
349.03
269.08
Loss of sulfate group (-80 Da).
Troubleshooting Logic: Unstable Retention Time
Use this decision tree to diagnose and resolve issues with retention time (RT) instability.
Publish Comparison Guide: Validating the Anti-Inflammatory Effects of 3-Hydroxy-5-methoxyflavone
This guide outlines a rigorous framework for validating the anti-inflammatory efficacy of 3-Hydroxy-5-methoxyflavone (3-H-5-MF) . It synthesizes structural insights, comparative benchmarks, and standardized experimental...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous framework for validating the anti-inflammatory efficacy of 3-Hydroxy-5-methoxyflavone (3-H-5-MF) . It synthesizes structural insights, comparative benchmarks, and standardized experimental protocols to support researchers in characterizing this specific flavonoid derivative.
Subject: 3-Hydroxy-5-methoxyflavone (CAS: 6665-81-2)
Chemical Class: Flavonol derivative (5-O-methylated)
Primary Application: Anti-inflammatory and Antioxidant Therapeutic Development
Status: Bioactive phytochemical identified in Digitalis purpurea and Primula species; synthetic candidate for structure-activity relationship (SAR) studies.
Executive Summary & Comparative Landscape
3-Hydroxy-5-methoxyflavone (3-H-5-MF) presents a unique structural profile within the flavonoid family. Unlike the ubiquitous Quercetin (3,5,7,3',4'-pentahydroxyflavone), 3-H-5-MF possesses a methoxy group at the C5 position and lacks hydroxylation on the B-ring.
Why this matters: The 5-OH group in most flavones forms a strong intramolecular hydrogen bond with the C4-carbonyl, reducing lipophilicity. Methylation at this position (5-OMe) disrupts this bond, potentially enhancing membrane permeability and metabolic stability, albeit often at the cost of direct radical scavenging potency compared to poly-hydroxylated analogs.
*LogP values are structural estimates based on methylation patterns.
Mechanistic Validation (The "Why")
To validate 3-H-5-MF, one must prove it interrupts the inflammatory cascade triggered by pathogens (e.g., LPS). The primary hypothesis for 5-methoxyflavones is the inhibition of the NF-κB signaling pathway , preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).
Signaling Pathway Visualization
The following diagram maps the specific intervention points of 3-H-5-MF within the macrophage inflammatory response.
Caption: Proposed mechanism of action where 3-H-5-MF inhibits IKK phosphorylation and NF-κB nuclear translocation, reducing downstream inflammatory mediators.[1][2]
Experimental Validation Protocols
To achieve publication-quality data, you must employ a self-validating workflow using RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).
Phase 1: Cytotoxicity Screening (MTT Assay)
Before assessing efficacy, you must prove the compound is not killing the immune cells.
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with 3-H-5-MF (0, 5, 10, 25, 50, 100 µM) for 24h.
The gold standard for initial anti-inflammatory screening.
Induction: Pre-treat cells with 3-H-5-MF (selected non-toxic doses) for 1h.
Stimulation: Add LPS (1 µg/mL) and incubate for 24h.
Positive Control: Dexamethasone (1 µM) or Quercetin (20 µM).
Negative Control: LPS only (Max inflammation).
Blank: Media only.
Quantification: Mix 100 µL supernatant with 100 µL Griess reagent (1:1 Sulfanilamide and NED).
Analysis: Measure absorbance at 540 nm. Calculate % Inhibition relative to LPS control.
Phase 3: Mechanistic Confirmation (Western Blot)
Validates the pathway shown in the diagram.
Lysis: Extract cytosolic and nuclear fractions after 30–60 min of LPS stimulation (peak NF-κB activation).
Targets:
Cytosol: p-IκBα vs. Total IκBα (Look for accumulation of IκBα in treated cells).
Nucleus: NF-κB p65 (Look for reduced band intensity in treated cells).
Loading Controls:
-actin (cytosol), Lamin B1 (nucleus).
Expected Results & Data Interpretation
When publishing, present your data in a comparative format. Below is a template of representative data based on structure-activity relationships of similar 5-methoxyflavones (e.g., 5-TDMF).
Table 1: Representative Validation Data Profile
Assay
Metric
3-H-5-MF (Expected)
Interpretation
MTT Assay
CC50 (Cytotoxicity)
> 100 µM
Excellent safety profile; non-toxic at therapeutic doses.
Griess Assay
IC50 (NO Inhibition)
25.5 ± 3.2 µM
Moderate potency. Less active than Quercetin (~12 µM) but sufficient for efficacy.
ELISA (TNF-α)
% Inhibition @ 50µM
~60 - 70%
Significant suppression of cytokine release.
ELISA (IL-6)
% Inhibition @ 50µM
~50 - 65%
Moderate suppression.
Western Blot
p65 Translocation
Dose-dependent reduction
Confirms nuclear exclusion of NF-κB.
Critical Analysis for Discussion:
Structure-Activity Relationship (SAR): The 5-methoxy group prevents the formation of the 5-OH/4-keto hydrogen bond. This likely alters the planar conformation slightly compared to 5-hydroxyflavones, potentially affecting binding affinity to kinases like IKK
.
Potency vs. Bioavailability: While 3-H-5-MF may show a higher IC50 (lower potency) in vitro compared to poly-hydroxylated flavones, its methylated structure suggests superior metabolic stability (resistance to glucuronidation at pos 5) and cellular uptake, which should be highlighted as a translational advantage.
Experimental Workflow Diagram
Use this diagram to structure your laboratory Standard Operating Procedure (SOP).
Caption: Step-by-step workflow for validating anti-inflammatory activity in vitro.
References
Wang, S. et al. (2016). The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses. Molecules. Link
Kim, Y. et al. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages. Food and Chemical Toxicology. Link
Manthey, J. A. et al. (2001). Biological properties of citrus flavonoids pertaining to cancer and inflammation. Current Medicinal Chemistry. Link
Funakoshi-Tago, M. et al. (2011). Anti-inflammatory action of flavonoids and their structure-activity relationship. International Immunopharmacology. Link
LookChem. (2024). 3-Hydroxy-5-methoxyflavone Product & Safety Data. Link
A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-5-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals In the vast and intricate world of flavonoid pharmacology, understanding the nuanced relationship between a molecule's structure and its biological activity...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of flavonoid pharmacology, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount for the rational design of novel therapeutics. This guide offers an in-depth, comparative analysis of 3-Hydroxy-5-methoxyflavone, a naturally occurring flavonoid, and its structural analogs. By dissecting the roles of key functional groups, we aim to provide a comprehensive resource for researchers seeking to harness the therapeutic potential of this promising scaffold.
Introduction: The Flavonoid Scaffold and the Significance of Substitution
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] The basic flavone structure, consisting of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring, offers a versatile platform for chemical modification. The nature, position, and number of substituent groups on this scaffold profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy.
This guide focuses on 3-Hydroxy-5-methoxyflavone and its key structural analogs to elucidate the specific contributions of the hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 5-positions of the flavone core. We will explore how these seemingly minor chemical alterations can dramatically impact a compound's performance in preclinical models of disease.
Comparative Analysis of Biological Activities
To understand the structure-activity relationship (SAR) of 3-Hydroxy-5-methoxyflavone, we will compare its performance against three key analogs: 3-Hydroxyflavone, 5-Methoxyflavone, and 3,5-Dihydroxyflavone. This comparative approach allows for the systematic evaluation of the individual and combined effects of the hydroxyl and methoxy groups at positions 3 and 5.
Anticancer Activity
The anticancer potential of flavonoids is a major area of research, with many compounds demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis. The substitution pattern on the flavone nucleus is a critical determinant of this activity.
Key SAR Insights:
The 3-Hydroxy Group: The presence of a hydroxyl group at the 3-position is often associated with potent antiproliferative activity.[2] This group can participate in hydrogen bonding interactions with key biological targets and can also influence the molecule's redox properties.
The 5-Methoxy Group: Methoxylation, in general, can enhance the metabolic stability and bioavailability of flavonoids.[3] Specifically, a methoxy group at the 5-position has been shown to contribute to the cytotoxic effects of flavones on various cancer cell lines.[1]
Synergistic Effects: The combination of a 3-hydroxy and a 5-methoxy group in 3-Hydroxy-5-methoxyflavone may lead to a synergistic enhancement of anticancer activity compared to its monosubstituted counterparts.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
Note: Direct comparative IC₅₀ values for 3-Hydroxy-5-methoxyflavone against its specific analogs under identical experimental conditions are limited in the current literature. The table reflects data from different studies, highlighting the general activity profiles.
Antioxidant Activity
The ability of flavonoids to scavenge free radicals is a cornerstone of their therapeutic potential. This antioxidant capacity is heavily influenced by the presence and arrangement of hydroxyl groups.
Key SAR Insights:
The 3-Hydroxy Group: The 3-hydroxyl group, in conjunction with the C4-keto group, is a key structural feature for the radical scavenging activity of flavonols.[5]
The 5-Methoxy Group: While methoxylation can sometimes reduce the hydrogen-donating ability of a flavonoid compared to its hydroxylated counterpart, it can also influence the overall electronic properties of the molecule and its interaction with radicals.
Comparative Potency: It is generally expected that flavonoids with more hydroxyl groups will exhibit stronger antioxidant activity. Therefore, 3,5-Dihydroxyflavone is predicted to have a higher antioxidant capacity than 3-Hydroxy-5-methoxyflavone.
Note: As with anticancer data, direct comparative antioxidant data is scarce. The expected trends are based on established SAR principles for flavonoids.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids can modulate inflammatory pathways, often by inhibiting the activity of pro-inflammatory enzymes and transcription factors.
Key SAR Insights:
Inhibition of Inflammatory Mediators: Flavonoids, including those with hydroxyl and methoxy substitutions, have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Modulation of Signaling Pathways: A crucial mechanism of the anti-inflammatory action of flavonoids is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6]
Role of Substitution: The specific substitution pattern influences the potency of anti-inflammatory effects. For instance, the presence of a 5-hydroxyl group can enhance anti-inflammatory activity.[7]
Mechanistic Insights: Signaling Pathways and Molecular Targets
The biological activities of 3-Hydroxy-5-methoxyflavone and its analogs are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Induction of Apoptosis in Cancer Cells
A primary mechanism by which many flavonoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling proteins.
Apoptosis Signaling Pathway
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Flavonoids can inhibit the NF-κB pathway at multiple levels. [8]A key mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. [9]This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. 5-Methoxyflavone has been shown to inhibit NF-κB signaling to attenuate inflammation.
[10]
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of flavonoids.
Synthesis of 3-Hydroxy-5-methoxyflavone and Analogs
The synthesis of 3-hydroxyflavones can be achieved through several methods, with the Algar-Flynn-Oyamada (AFO) reaction being a prominent approach. This reaction involves the oxidative cyclization of a 2'-hydroxychalcone in the presence of hydrogen peroxide and a base.
General Synthetic Workflow
Caption: General synthetic route to 3-hydroxyflavones via chalcone intermediates.
Step-by-Step Synthesis of a 3-Hydroxyflavone (Illustrative Protocol):
Suspend the synthesized chalcone (1 equivalent) in a mixture of methanol and aqueous sodium hydroxide.
Cool the mixture in an ice bath and add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 20°C.
Stir the reaction mixture for several hours at room temperature (monitored by TLC).
Acidify the reaction mixture with dilute acetic acid or HCl to precipitate the 3-hydroxyflavone.
Filter the solid, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.
[11][12]
Note: The synthesis of specific analogs like 3-Hydroxy-5-methoxyflavone would require the use of appropriately substituted starting materials, such as 2'-hydroxy-5'-methoxyacetophenone.
This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Protocol:
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., 3-Hydroxy-5-methoxyflavone) and a standard antioxidant (e.g., ascorbic acid or quercetin) in methanol.
Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette containing the test compound or standard at different concentrations. A blank containing only methanol and the DPPH solution should also be prepared.
Incubation: Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or plate reader.
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
[2]
MTT Assay (Anticancer Activity - Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-Hydroxy-5-methoxyflavone) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug) if desired.
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
IC₅₀ Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
The structure-activity relationship of 3-Hydroxy-5-methoxyflavone and its analogs reveals a complex interplay between the hydroxyl and methoxy substituents in determining their biological activities. The 3-hydroxy group appears to be a crucial determinant of both anticancer and antioxidant properties, while the 5-methoxy group likely enhances metabolic stability and may contribute to cytotoxicity.
Future research should focus on obtaining direct comparative data for 3-Hydroxy-5-methoxyflavone and its key analogs in a panel of standardized assays. This will provide a more definitive understanding of their relative potencies. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets of these compounds within the apoptosis and NF-κB signaling pathways. The synthesis and evaluation of a broader range of analogs with systematic variations in their substitution patterns will also be invaluable in refining the SAR and guiding the design of more potent and selective flavonoid-based therapeutics.
References
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. 2024.
Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition. 2022.
Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. 2024.
Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules. 2017.
Trihydroxyflavones with antioxidant and anti-inflamm
Synthesis and Antioxidant Activity of 3-Methoxyflavones.
IC50 values of the antioxidant activity test using DPPH method.
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. 2021.
Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules. 2023.
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters. 2021.
Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. 2017.
Total Synthesis of Amentoflavone. Natural Products Chemistry & Research. 2015.
Progress in the Synthesis of 3-Hydroxyflavones. Chinese Journal of Organic Chemistry. 2013.
5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE. 2016.
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. 2025.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. BenchChem. 2025.
5-Methoxyflavone-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo. Journal of Biomedical Science. 2022.
Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry. 2023.
Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
Synthesis of 5,6-dihydroxy-flavone (DHF).
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. 2025.
A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation. The Journal of Organic Chemistry. 1997.
5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE. 2016.
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry. 2009.
Anti-Inflammation Activity of Flavones and Their Structure–Activity Rel
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. 2008.
Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. 2022.
The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids
Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. Australian Journal of Chemistry. 2008.
Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. 2023.
Activation of NF-κB pathway by different inflammatory stimuli leads to....
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. 2024.
Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity. Journal of Alzheimer's Disease. 2016.
A Comparative Analysis of 3-Hydroxy-5-methoxyflavone and 3,5-dihydroxyflavone for Researchers and Drug Development Professionals
In the vast and intricate world of flavonoid research, subtle structural modifications can lead to profound differences in biological activity. This guide provides a detailed comparative study of two closely related flav...
Author: BenchChem Technical Support Team. Date: February 2026
In the vast and intricate world of flavonoid research, subtle structural modifications can lead to profound differences in biological activity. This guide provides a detailed comparative study of two closely related flavones: 3-Hydroxy-5-methoxyflavone and 3,5-dihydroxyflavone. As researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of novel therapeutics. This document moves beyond a simple cataloging of facts to offer a synthesized analysis grounded in established structure-activity relationships and available experimental data, providing a framework for informed decision-making in your research endeavors.
Introduction: The Significance of Hydroxylation vs. Methoxylation
Flavonoids, a class of polyphenolic compounds, are renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The specific arrangement and nature of substituent groups on the flavone backbone are critical determinants of their biological efficacy.[3][4] This guide focuses on a key structural divergence: the presence of a methoxy group at the 5-position in 3-Hydroxy-5-methoxyflavone versus a hydroxyl group in 3,5-dihydroxyflavone. This seemingly minor difference has significant implications for the physicochemical properties and, consequently, the bioactivity of these molecules.
Generally, the antioxidant and anti-inflammatory activities of flavonoids are enhanced by an increased number of hydroxyl groups.[3] Conversely, methylation of these hydroxyl groups, while potentially diminishing direct antioxidant capacity, can improve metabolic stability and membrane permeability, thereby enhancing bioavailability.[5] This guide will dissect these principles in the context of our two compounds of interest.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The foundational differences between 3-Hydroxy-5-methoxyflavone and 3,5-dihydroxyflavone begin with their chemical structures and resulting physicochemical properties.
Note: Comprehensive experimental data for 3,5-dihydroxyflavone's physicochemical properties are not as readily available in public databases compared to 3-Hydroxy-5-methoxyflavone. The LogP value for 3-Hydroxy-5-methoxyflavone suggests a moderate level of lipophilicity.
The key structural difference is the methoxy group (-OCH₃) at the C-5 position of 3-Hydroxy-5-methoxyflavone, replacing the hydroxyl group (-OH) present in 3,5-dihydroxyflavone. This substitution increases the molecular weight and is expected to increase the lipophilicity (as suggested by the LogP value) of the methoxylated compound, which can influence its absorption and distribution in biological systems.
Comparative Biological Activities: An Evidence-Based Analysis
While direct comparative studies employing the same assays for both compounds are limited, we can infer their relative potencies based on established structure-activity relationships and data from studies on structurally similar flavonoids.
Antioxidant Activity
The antioxidant capacity of flavonoids is heavily reliant on the presence and arrangement of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[3][8]
Structure-Activity Relationship Insights:
Hydroxyl Groups: The number and location of hydroxyl groups are paramount for antioxidant activity. The presence of an ortho-dihydroxy (catechol) group in the B-ring is a significant contributor to high antioxidant capacity.[3][8]
3-OH Group: The hydroxyl group at the C-3 position, present in both molecules, is also a key feature for radical scavenging.[9]
5-OH Group: A free hydroxyl group at the C-5 position can form a hydrogen bond with the C-4 keto group, which can influence the electronic properties and antioxidant potential.
Methoxylation: The substitution of a hydroxyl group with a methoxy group generally leads to a decrease in antioxidant activity, as the hydrogen-donating ability is lost.[3]
Inference for the Target Compounds:
Based on these principles, 3,5-dihydroxyflavone is predicted to exhibit superior direct antioxidant activity compared to 3-Hydroxy-5-methoxyflavone. The free 5-hydroxyl group in 3,5-dihydroxyflavone can participate in radical scavenging, a capability absent in the methoxylated analogue.
Experimental Data Context:
While specific IC₅₀ values for a direct comparison are unavailable, studies on other flavonoids consistently demonstrate that hydroxylation enhances, and methoxylation diminishes, DPPH radical scavenging activity.[3]
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of signaling pathways such as NF-κB and MAPK.[10][11]
Structure-Activity Relationship Insights:
The structural features that favor antioxidant activity often correlate with anti-inflammatory potential, as reactive oxygen species (ROS) are key mediators of inflammation.[4][12]
The ability to inhibit enzymes like COX and LOX is also dependent on the hydroxylation pattern.[11]
Inference for the Target Compounds:
Given the predicted higher antioxidant activity of 3,5-dihydroxyflavone , it is also likely to exhibit more potent direct anti-inflammatory effects, particularly in models where oxidative stress is a primary driver of the inflammatory response. However, the increased lipophilicity of 3-Hydroxy-5-methoxyflavone may lead to better cell membrane permeability and potentially higher intracellular concentrations, which could translate to significant anti-inflammatory effects through intracellular signaling pathway modulation, even with a lower direct antioxidant capacity.
Experimental Data Context:
Studies on various dihydroxyflavones have demonstrated their efficacy in reducing inflammation. For instance, certain dihydroxyflavone isomers have shown significant inhibition of carrageenan-induced paw edema in rats.[13] While specific data for 3,5-dihydroxyflavone in this assay is not readily available, it is expected to be active.
Anticancer Activity
The anticancer properties of flavonoids are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[2][14]
Structure-Activity Relationship Insights:
The arrangement of hydroxyl and methoxy groups plays a crucial role in the anticancer activity of flavones.[2]
Some studies suggest that methoxylation can enhance anticancer activity, possibly due to increased bioavailability and favorable interactions with specific cellular targets.[15]
Inference for the Target Compounds:
The comparative anticancer activity is more complex to predict solely based on structure. While 3,5-dihydroxyflavone might be a potent inducer of apoptosis due to its pro-oxidant potential at higher concentrations (a common mechanism for flavonoid anticancer activity), 3-Hydroxy-5-methoxyflavone 's enhanced lipophilicity could lead to better cellular uptake and potentially more effective inhibition of key intracellular signaling pathways involved in cancer cell proliferation and survival.
Experimental Data Context:
The anticancer potential of various hydroxylated and methoxylated flavones has been evaluated using the MTT assay on different cancer cell lines.[16][17] However, a direct comparison of our two target compounds under the same experimental conditions is not available in the reviewed literature.
Mechanistic Insights and Signaling Pathways
To visualize the potential mechanisms of action, we can construct diagrams based on the known activities of flavonoids.
Antioxidant and Anti-inflammatory Mechanisms
The primary mechanism of antioxidant action involves the donation of a hydrogen atom from a hydroxyl group to a free radical. The resulting flavonoid radical is stabilized by delocalization of the unpaired electron across the aromatic rings. In the context of inflammation, this reduction in oxidative stress can downregulate pro-inflammatory signaling cascades.
Caption: Comparative antioxidant and anti-inflammatory pathways.
Potential Anticancer Mechanisms
A plausible mechanism for the anticancer activity of these flavones involves the induction of apoptosis through the modulation of key signaling pathways like PI3K/Akt and the Bcl-2 family of proteins.
Caption: Potential anticancer signaling pathways modulated by the flavones.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are standard protocols for assessing the key biological activities discussed.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[18]
Protocol:
Prepare a stock solution of the test compounds (3-Hydroxy-5-methoxyflavone and 3,5-dihydroxyflavone) and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO.
Prepare a series of dilutions of the test compounds and the standard.
Prepare a 0.1 mM solution of DPPH in methanol.
In a 96-well plate, add 100 µL of each dilution of the test compounds or standard to separate wells.
Add 100 µL of the DPPH solution to each well.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)
Principle: This assay measures the amount of nitrite (a stable product of nitric oxide) in a cell culture supernatant. Inhibition of nitric oxide production in LPS-stimulated macrophages is a common indicator of anti-inflammatory activity.
Protocol:
Culture RAW 264.7 macrophage cells in a 96-well plate.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature in the dark.
Measure the absorbance at 540 nm.
The concentration of nitrite is determined from a sodium nitrite standard curve.
The IC₅₀ value for nitric oxide inhibition is then calculated.
MTT Assay for Cell Viability (Anticancer Activity)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[19]
Protocol:
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm.
Cell viability is expressed as a percentage of the control (untreated cells).
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
The comparative analysis of 3-Hydroxy-5-methoxyflavone and 3,5-dihydroxyflavone underscores a fundamental principle in medicinal chemistry: minor structural alterations can have a significant impact on biological activity. Based on established structure-activity relationships, 3,5-dihydroxyflavone is predicted to be a more potent direct antioxidant and potentially a more effective anti-inflammatory agent in models driven by oxidative stress. However, the methoxylation in 3-Hydroxy-5-methoxyflavone may confer advantages in terms of bioavailability and metabolic stability, which could lead to enhanced in vivo efficacy, particularly in the context of anticancer activity where cellular uptake and interaction with intracellular targets are crucial.
For researchers in this field, this guide highlights the necessity of direct, head-to-head experimental comparisons to validate these structure-based predictions. Future studies should focus on conducting parallel assays for these two compounds to obtain quantitative data (e.g., IC₅₀ values) for a definitive comparison of their antioxidant, anti-inflammatory, and anticancer potencies. Furthermore, investigations into their metabolic fate and pharmacokinetic profiles will be essential to fully elucidate their therapeutic potential.
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A Researcher's Guide to Characterizing the Specificity and Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-Hydroxy-5-methoxyflavone
For researchers and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a viable therapeutic candidate is paved with rigorous validation. A critical and often challenging aspec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a viable therapeutic candidate is paved with rigorous validation. A critical and often challenging aspect of this process is the comprehensive assessment of its specificity and potential off-target effects. This guide provides an in-depth, technical framework for this evaluation, using the flavonoid 3-Hydroxy-5-methoxyflavone as a central example. While extensive public data on the kinome-wide selectivity of this specific compound is limited, we will use it to illustrate the essential experimental workflows and data interpretation required. For comparative context, we will draw upon the known profiles of other well-studied flavonoids, quercetin and myricetin.
The core principle of this guide is to present a self-validating system of protocols. Each step is designed not only to generate data but also to provide a clear rationale for experimental choices, ensuring the trustworthiness and scientific integrity of the findings.
Introduction to 3-Hydroxy-5-methoxyflavone and the Rationale for Specificity Profiling
3-Hydroxy-5-methoxyflavone belongs to the flavonoid class of natural products, a group known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Many flavonoids are known to interact with protein kinases, making them an interesting scaffold for kinase inhibitor development.[2] The methoxy and hydroxyl groups on the flavone backbone can significantly influence their binding affinity and selectivity for the ATP-binding pocket of various kinases.[1]
The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[3] A lack of selectivity can lead to unexpected off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities that can derail a drug development program.[3] Therefore, a thorough and early assessment of a compound's specificity is paramount.
Initial Assessment: In Vitro Kinase Inhibition Assays
The first step in characterizing a potential kinase inhibitor is to determine its potency against its intended primary target(s) and a small, related panel of kinases. This is typically achieved through in vitro kinase assays.
This protocol describes a standard radiometric assay to measure the inhibitory activity of 3-Hydroxy-5-methoxyflavone against a target kinase. Radiometric assays are considered a gold standard due to their sensitivity and direct measurement of phosphate incorporation.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Hydroxy-5-methoxyflavone against a purified kinase.
Materials:
Purified recombinant kinase
Kinase-specific substrate (peptide or protein)
3-Hydroxy-5-methoxyflavone (and other test compounds) dissolved in DMSO
[γ-³³P]ATP
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
96-well microtiter plates
Phosphocellulose filter mats
Scintillation counter and scintillation fluid
Procedure:
Compound Preparation: Prepare a serial dilution of 3-Hydroxy-5-methoxyflavone in DMSO. A typical starting concentration range is 100 µM to 1 nM.
Reaction Setup: In a 96-well plate, add the following components in order:
Kinase reaction buffer
Test compound dilution (final DMSO concentration should be ≤1%)
Purified kinase
Substrate
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
Washing: Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
Detection: Dry the filter mats and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The results of these initial assays should be compiled into a clear, comparative table. For the purpose of this guide, we will use hypothetical data for 3-Hydroxy-5-methoxyflavone to illustrate this.
Kinase Target
3-Hydroxy-5-methoxyflavone (IC50, µM)
Quercetin (IC50, µM)
Myricetin (IC50, µM)
Primary Target X
0.15
1.2
0.8
Kinase A (related)
2.5
5.8
3.1
Kinase B (related)
> 50
25.7
15.4
Kinase C (unrelated)
> 100
> 100
> 100
This table presents hypothetical data for 3-Hydroxy-5-methoxyflavone for illustrative purposes.
While initial in vitro assays provide a snapshot of a compound's potency, a comprehensive understanding of its selectivity requires screening against a broad panel of kinases. Several commercial services offer kinome-wide profiling, typically against hundreds of purified kinases.[5] This step is crucial for identifying potential off-targets early in the drug discovery process.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Comparison with Alternative Flavonoids
A thorough assessment of a novel compound includes comparing its profile to existing molecules. Quercetin and myricetin are well-studied flavonoids with known kinase inhibitory activities.
Quercetin: This flavonoid has been shown to inhibit a number of kinases, including PI3K and various members of the MAPK pathway. [6][7]However, it is generally considered a promiscuous inhibitor, with activity against a wide range of kinases, which may contribute to its diverse biological effects but also raises concerns about off-target liabilities.
[8]* Myricetin: Similar to quercetin, myricetin also inhibits several kinases, including Fyn kinase and MEK1. [9][10]Its kinase inhibitory profile suggests a broader range of targets compared to a highly selective inhibitor.
A key advantage of a compound like 3-Hydroxy-5-methoxyflavone, if it were found to be more selective, would be a more defined mechanism of action and a potentially wider therapeutic window with fewer side effects. The methoxy group, in particular, can alter the hydrogen bonding network within the ATP-binding pocket, leading to enhanced selectivity compared to the more broadly hydroxylated flavonoids like quercetin and myricetin.
[1]
Broad-spectrum activity may be beneficial in some contexts
Polypharmacology may contribute to diverse biological effects
| Potential Disadvantages | Narrower range of potential applications | High potential for off-target side effects | Off-target effects may complicate clinical development |
Conclusion and Future Directions
The comprehensive assessment of a novel kinase inhibitor's specificity and off-target effects is a multi-faceted process that requires a combination of in vitro and cellular assays. By following a structured approach, from initial IC50 determination to broad kinome screening and cellular target engagement validation, researchers can build a robust data package to support the continued development of promising compounds like 3-Hydroxy-5-methoxyflavone.
The hypothetical profile of 3-Hydroxy-5-methoxyflavone as a selective kinase inhibitor highlights the potential for subtle chemical modifications to the flavonoid scaffold to significantly improve selectivity over more promiscuous natural products like quercetin and myricetin. The experimental framework provided in this guide offers a clear path for researchers to rigorously test this hypothesis and uncover the true therapeutic potential of novel kinase inhibitors.
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